molecular formula C9H8N2O2 B1601516 6-Methoxyquinoxalin-2(1H)-one CAS No. 91192-32-4

6-Methoxyquinoxalin-2(1H)-one

Cat. No.: B1601516
CAS No.: 91192-32-4
M. Wt: 176.17 g/mol
InChI Key: SYEUUDPGKMMKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoxaline core with hydroxy and methoxy substituents at the 2 and 6 positions, respectively .

Biochemical Analysis

Biochemical Properties

6-Methoxyquinoxalin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in DNA synthesis and repair, potentially leading to alterations in these critical cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce cell cycle arrest, particularly at the S phase, which is the part of the cell cycle where DNA replication occurs. This arrest can lead to apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that help manage DNA topology during replication and transcription . This inhibition can lead to DNA damage and cell death. Additionally, this compound can activate or inhibit various signaling pathways by interacting with key proteins and enzymes involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 2-hydroxy-6-methoxybenzaldehyde under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

6-Methoxyquinoxalin-2(1H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but without the hydroxy and methoxy substituents.

    2-Hydroxyquinoline: Similar in structure but with a different ring system.

    6-Methoxyquinoline: Similar in structure but lacks the hydroxy group.

Uniqueness

6-Methoxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUUDPGKMMKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540826
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-32-4
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 4
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.